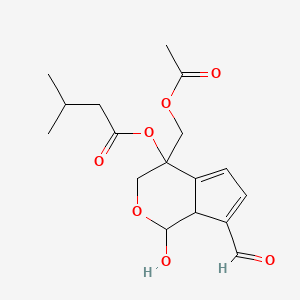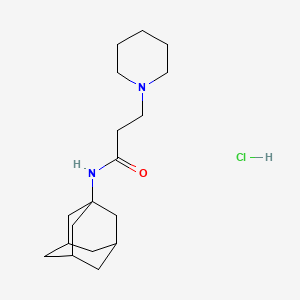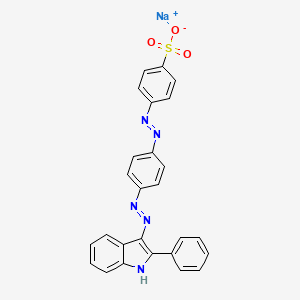
5-Amino-4-bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-4-bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Amination: The amino group at the 5-position can be introduced through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can be esterified using ethanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles or electrophiles depending on the reaction type
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-Amino-4-bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 5-Amino-4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester
- 5-Amino-4-chloro-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester
- 5-Amino-4-bromo-1-(2-methyl-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester
Uniqueness
The uniqueness of 5-Amino-4-bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds
属性
分子式 |
C12H11BrClN3O2 |
|---|---|
分子量 |
344.59 g/mol |
IUPAC 名称 |
ethyl 5-amino-4-bromo-1-(2-chlorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11BrClN3O2/c1-2-19-12(18)10-9(13)11(15)17(16-10)8-6-4-3-5-7(8)14/h3-6H,2,15H2,1H3 |
InChI 键 |
LJICVLMMMBIWJF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


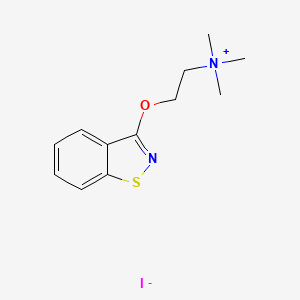
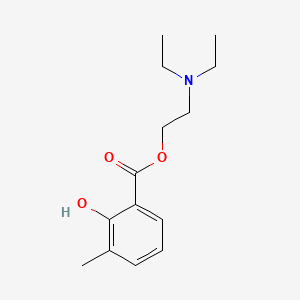
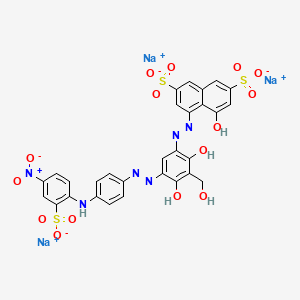
![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
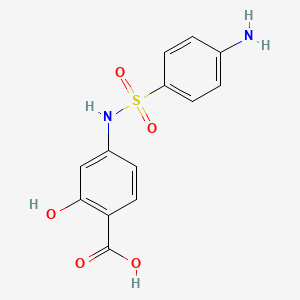
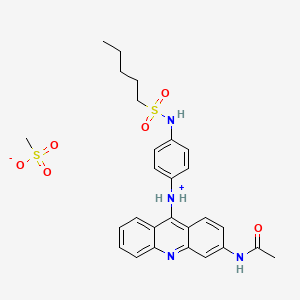
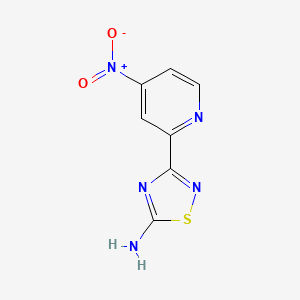
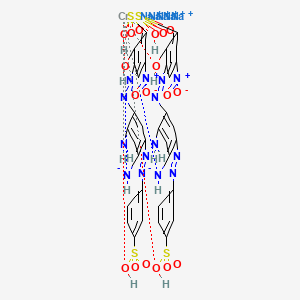
![1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-](/img/structure/B13756105.png)


